Azilsartan Amidoxime
Description
Contextualizing the Renin-Angiotensin-Aldosterone System (RAAS) in Drug Discovery
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance in the body. nih.govrsc.org The discovery of this system began in 1898 when Robert Tigerstedt and Per Bergman identified a pressor substance secreted by the kidneys, which they named renin. nih.govwikipedia.org Later research in the 1930s and 1940s elucidated that renin is an enzyme that initiates a cascade by cleaving angiotensinogen (B3276523) to form angiotensin I. nih.gov Angiotensin I is then converted by the Angiotensin-Converting Enzyme (ACE) into angiotensin II, the primary active component of the system. nih.goviajpr.com
Angiotensin II exerts its effects by binding to specific receptors, primarily the AT₁ receptor. nih.gov This binding triggers a cascade of physiological responses, including vasoconstriction, inflammation, and the release of aldosterone (B195564), which promotes sodium and water retention. nih.govphysio-pedia.com While essential for maintaining cardiovascular homeostasis, inappropriate or excessive activation of the RAAS can contribute to the development of hypertension and subsequent damage to vital organs like the heart, kidneys, and blood vessels. nih.govnih.gov This understanding has made the RAAS a cornerstone target for the development of antihypertensive drugs. rsc.orgnih.govahajournals.org Pharmacological intervention strategies include ACE inhibitors, which prevent the formation of angiotensin II, and ARBs, which block its action at the AT₁ receptor. nih.govphysio-pedia.com
Evolution of ARBs: From Tetrazole to Oxadiazole Bioisosteres
The journey to develop effective ARBs began with peptide analogues of angiotensin II, such as saralasin, in the 1970s. wikipedia.orgahajournals.org While these early compounds proved the therapeutic concept, their peptide nature limited them to intravenous administration and was associated with partial agonist activity. ahajournals.org The major breakthrough came with the development of orally active, non-peptide antagonists. Losartan (B1675146), the first of this class, was developed through rational drug design and approved for clinical use in 1995. wikipedia.orgmdpi.com
A key structural feature of losartan and many subsequent ARBs (valsartan, irbesartan, candesartan) is a biphenyl-tetrazole group. wikipedia.orgresearchgate.netnih.gov The tetrazole ring serves as a bioisostere for the carboxylic acid group. ipinnovative.compnrjournal.com Bioisosterism is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical and chemical properties to enhance the drug's efficacy, stability, or pharmacokinetic profile. ipinnovative.com The tetrazole group, with a similar pKa to a carboxylic acid, offered improved metabolic stability and lipophilicity, which can lead to better absorption and cell penetration. ipinnovative.compnrjournal.com
Further evolution in ARB design sought even greater potency and receptor binding affinity. This led to the exploration of non-classical bioisosteres to replace the tetrazole ring. ipinnovative.com One such successful replacement is the 5-oxo-1,2,4-oxadiazole ring. faimallusr.com This heterocyclic moiety is a key feature of the newer generation ARB, azilsartan (B1666440). faimallusr.comwjpmr.com Molecular modeling studies have suggested that the oxadiazole ring in azilsartan forms a stronger hydrogen bond with the Gln257 residue in the AT₁ receptor compared to the tetrazole ring of other ARBs like candesartan (B1668252). faimallusr.com This stronger interaction is believed to contribute to azilsartan's potent and sustained antihypertensive effect. faimallusr.comwjpmr.com
Positioning Azilsartan Amidoxime (B1450833) within ARB Development
Azilsartan amidoxime is not an active drug itself but a crucial chemical intermediate in the synthesis of azilsartan. evitachem.comacs.org Its significance lies in the creation of the distinctive oxadiazole ring that characterizes azilsartan. The synthesis of azilsartan typically starts from a nitrile compound, such as methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester). acs.orgsciendo.com
This starting material undergoes a critical reaction with hydroxylamine (B1172632) (or its salt) to convert the cyano group (-CN) into an N-hydroxycarbamimidoyl group, forming the amidoxime intermediate. evitachem.comacs.orgsciendo.com This intermediate, this compound, is then subjected to a cyclization reaction. For instance, treatment with a reagent like ethyl chloroformate followed by heating, or with disuccinimidyl carbonate (DSC), closes the ring to form the final 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl moiety of azilsartan. acs.orgsciendo.com Therefore, this compound represents the direct precursor to the novel bioisosteric ring that distinguishes azilsartan from earlier tetrazole-containing ARBs, positioning it as a key compound in the evolution of this therapeutic class. evitachem.comacs.org
Interactive Data Tables
Chronological Development of Key ARBs
| Name of ARB | Year of Development/Introduction | Key Structural Feature |
| Losartan | 1986 | Biphenyl-tetrazole wjpmr.com |
| Valsartan | 1990 | Biphenyl-tetrazole wjpmr.com |
| Candesartan | 1990 | Biphenyl-tetrazole wjpmr.com |
| Irbesartan | 1990 | Biphenyl-tetrazole wjpmr.com |
| Telmisartan | 1991 | Non-biphenyl-tetrazole wjpmr.com |
| Eprosartan | 1992 | Non-biphenyl-tetrazole wjpmr.com |
| Olmesartan (B1677269) | 1995 | Biphenyl-tetrazole wjpmr.com |
| Azilsartan | 2011 | Benzimidazole-oxadiazole wjpmr.com |
Chemical Data for this compound
| Property | Value | Source |
| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-(N'-hydroxycarbamimidoyl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | evitachem.comsimsonpharma.com |
| CAS Number | 1449029-77-9 | evitachem.comsimsonpharma.comchemblink.com |
| Molecular Formula | C₂₉H₂₆N₄O₇ | evitachem.comsimsonpharma.comchemblink.com |
| Molecular Weight | 542.54 g/mol | simsonpharma.comchemblink.com |
| Role | Intermediate in the synthesis of Azilsartan | evitachem.comacs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H26N4O7 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C29H26N4O7/c1-3-37-28-31-23-10-6-9-22(27(34)38-16-24-17(2)39-29(35)40-24)25(23)33(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26(30)32-36/h4-14,36H,3,15-16H2,1-2H3,(H2,30,32) |
InChI Key |
CQSKEJHMXPTBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OCC5=C(OC(=O)O5)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Azilsartan Amidoxime
Precursor Chemistry and Synthetic Strategy Development
The synthesis of Azilsartan (B1666440) Amidoxime (B1450833) is fundamentally linked to the broader manufacturing process of Azilsartan. The strategic development has centered on creating efficient and high-purity pathways from readily available precursors.
Cyanobiphenyl Derivative Route to Amidoxime Formation
A predominant and well-documented strategy for synthesizing Azilsartan Amidoxime begins with a cyanobiphenyl derivative. google.com The most common starting material is an alkyl 1-[(2′-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate, often referred to as BEC methyl ester or its ethyl ester equivalent. evitachem.comacs.orgsci-hub.se
This route involves the direct conversion of the cyano (-CN) group on the biphenyl (B1667301) ring system into an N'-hydroxycarbamimidoyl (amidoxime) group. The reaction is typically achieved by treating the cyanobiphenyl precursor with hydroxylamine (B1172632) or one of its salts, such as hydroxylamine hydrochloride. sciendo.comsci-hub.se This transformation is a pivotal step, creating the key amidoxime intermediate that is essential for the subsequent formation of the final active pharmaceutical ingredient's heterocyclic ring. evitachem.com The general scheme for this route establishes a direct lineage from a stable nitrile precursor to the reactive amidoxime intermediate.
Nitrile Precursor Amidoxime Cyclization Pathways
The first is a two-step process where the amidoxime is formed and isolated before being subjected to cyclization conditions. mdpi.com This involves reacting the nitrile precursor with hydroxylamine, followed by treatment with a cyclizing agent like an alkyl chloroformate to yield an O-acylamidoxime intermediate, which then undergoes base-initiated or thermal cyclization. sci-hub.seresearchgate.net
A second, more streamlined approach involves a one-pot synthesis. This method aims to generate the 1,2,4-oxadiazole (B8745197) ring directly from the amidoxime without isolating intermediates. mdpi.com This is often achieved by treating the nitrile precursor with aqueous hydroxylamine to form the amidoxime in situ, which is then cyclized using reagents like dialkyl carbonates or carbonyldiimidazole. acs.orgacs.org This pathway is often favored in industrial applications for its improved efficiency and avoidance of hazardous reagents.
Amidoxime Intermediate Generation Methodologies
The generation of the amidoxime intermediate, specifically the formation of the N'-hydroxycarbamimidoyl group, is a critical step where significant process optimization has occurred to improve yield and purity.
Reaction Conditions for N'-Hydroxycarbamimidoyl Group Formation
The conversion of the nitrile group to an amidoxime is typically accomplished by reaction with hydroxylamine. Various conditions have been reported, demonstrating an evolution toward more efficient and higher-yielding processes.
Initial methods often employed hydroxylamine hydrochloride in the presence of a base like sodium methoxide (B1231860) in methanol (B129727) or triethylamine (B128534). google.comacs.orgsciendo.com However, these conditions sometimes led to lower yields and the formation of impurities. sci-hub.se
Subsequent improvements involved changing the solvent and base system. A significant advancement was the use of 50% aqueous hydroxylamine in combination with dimethyl sulfoxide (B87167) (DMSO) as the solvent, often at elevated temperatures around 90-100 °C. sci-hub.seiajpr.compillbuys.com This modification was found to substantially improve yields. iajpr.comresearchgate.net Another optimized process utilizes hydroxylamine hydrochloride with sodium bicarbonate in DMSO. sci-hub.seiajpr.com The choice of base is crucial to neutralize the HCl generated from hydroxylamine hydrochloride and to facilitate the reaction.
| Hydroxylamine Source | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Hydroxylamine Hydrochloride | Sodium Methoxide | Methanol | Not Specified | acs.orgsciendo.com |
| Hydroxylamine Hydrochloride | Sodium Bicarbonate | DMSO | 100 °C | sci-hub.seiajpr.com |
| 50% Aqueous Hydroxylamine | None specified (base inherent) | DMSO | 90 °C | acs.orgpillbuys.com |
| Hydroxylamine Hydrochloride | Triethylamine | Not Specified | Not Specified | google.com |
Optimization of Amidoxime Synthesis Yields and Purity
Efforts to optimize the synthesis of this compound have focused on increasing the reaction yield while minimizing the formation of process-related impurities. Early synthetic routes reported yields as low as 52-55%. iajpr.comumlub.pl
A key impurity arises from the decomposition of hydroxylamine at higher temperatures, which can produce ammonia (B1221849). This ammonia can then react with the starting BEC methyl ester to form an undesired amide impurity (amide methyl ester). researchgate.netresearchgate.net To mitigate this, one optimization strategy involves using a reduced molar excess of hydroxylamine hydrochloride (e.g., 5 moles instead of 18-25 moles) and purging the reaction with nitrogen to expel any liberated ammonia. researchgate.netresearchgate.net This approach successfully increased the yield to 80% with a purity of over 95%. researchgate.net
The switch from hydroxylamine hydrochloride/alkoxide systems to using 50% aqueous hydroxylamine in DMSO also led to a significant improvement, with reported yields increasing from 52% to 75% and HPLC purity to 97.5%. iajpr.comresearchgate.net Further optimization, employing hydroxylamine hydrochloride with sodium bicarbonate in DMSO at 100°C, pushed the yield of the amidoxime intermediate to a remarkable 96%. sci-hub.selookchem.com
| Methodology | Yield | HPLC Purity | Reference |
|---|---|---|---|
| Hydroxylamine HCl with Sodium Methoxide | ~52% | 95.38% | iajpr.comresearchgate.net |
| Aqueous Hydroxylamine in DMSO | 75% | 97.5% | iajpr.comresearchgate.net |
| Hydroxylamine HCl (reduced moles) with Nitrogen Purge | 80% | >95% | researchgate.net |
| Hydroxylamine HCl with Sodium Bicarbonate in DMSO | 96% | Not Specified | sci-hub.selookchem.com |
Cyclization Chemistry of this compound to the Oxadiazole Ring System
The final key transformation in the synthesis of the core structure of Azilsartan is the cyclization of the this compound intermediate to form the 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring. This is a crucial ring-forming reaction that completes the characteristic heterocyclic system of the drug. researchgate.net
A common method involves a two-step sequence. First, the amidoxime is treated with an acylating agent, such as an alkyl chloroformate (e.g., ethyl chloroformate), in the presence of a base. sciendo.comiajpr.com This reaction forms an O-(alkoxycarbonyl)amidoxime intermediate. researchgate.net This intermediate is then cyclized to the desired 1,2,4-oxadiazolone ring, often through thermal means, for instance, by refluxing in a high-boiling solvent like xylene. acs.orgsci-hub.sesciendo.com However, this thermal cyclization can result in low yields (23-54%) and the formation of impurities. acs.org
To improve efficiency and yield, alternative cyclizing agents have been investigated. Carbonyldiimidazole (CDI) has been used to directly cyclize the amidoxime intermediate, providing the azilsartan methyl ester in an 85% yield. iajpr.comresearchgate.net Other effective reagents include dialkyl carbonates acs.org and disuccinimidyl carbonate (DSC). acs.org These methods often provide a more direct and higher-yielding route to the oxadiazole ring system, avoiding the need for isolating the potentially unstable O-acylamidoxime intermediate and the harsh conditions of thermal cyclization. acs.org
Mechanistic Studies of 1,2,4-Oxadiazole Ring Formation from Amidoximes
The formation of the 1,2,4-oxadiazole ring is a pivotal step in the synthesis of Azilsartan. This transformation typically proceeds from an amidoxime intermediate. The most common method involves the O-acylation of the amidoxime, followed by a cyclodehydration reaction. mdpi.com
The general mechanism for the synthesis of 1,2,4-oxadiazoles from amidoximes involves the coupling of an amidoxime with an activated carboxyl group. This reaction forms an O-acyl amidoxime intermediate, which then undergoes dehydrative cyclization to yield the 1,2,4-oxadiazole ring. researchgate.net A plausible mechanism suggests that the initial activation of the amidoxime by a catalyst, such as a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2), can lead to the formation of a nitrile oxide. acs.org This is followed by a 1,3-dipolar cycloaddition of the nitrile oxide to an organonitrile, resulting in the formation of the oxadiazole. acs.org
In the context of Azilsartan synthesis, the process often starts with the reaction of a cyano-biphenyl derivative with hydroxylamine to form the hydroxyamidino compound (amidoxime). google.com This intermediate is then cyclized to form the 1,2,4-oxadiazol derivative. google.com The reaction of an amidoxime with a carbonylating agent, such as a chloroformate, proceeds through an acetamido oxime intermediate which typically cyclizes under the reaction conditions. researchgate.net
Evaluation of Cyclization Reagents and Catalysts
A variety of reagents and catalysts have been evaluated for the efficient cyclization of amidoximes to form the 1,2,4-oxadiazole ring. The choice of reagent can significantly impact yield, purity, and reaction conditions.
Commonly used cyclization agents include:
Chloroformates: Ethyl chloroformate is frequently used in the presence of a base like triethylamine. newdrugapprovals.orgsciendo.com The reaction involves the formation of an intermediate which is then cyclized, often at elevated temperatures in a solvent like xylene. sciendo.comsci-hub.sechemicalbook.com
Dialkyl Carbonates: Dimethyl carbonate and diethyl carbonate are effective reagents for the cyclization step. acs.org The use of dimethyl carbonate with sodium methoxide can trigger the cyclization along with transesterification. chemicalbook.com
Carbonyldiimidazole (CDI): CDI is another effective reagent for both the formation and cyclodehydration of O-acyl benzamidoximes. iajpr.comnih.gov It facilitates a clean reaction and simplifies the purification process. nih.gov The use of CDI in dimethyl sulfoxide (DMSO) has been shown to provide the azilsartan methyl ester with high yield. iajpr.com
Other coupling agents and catalysts that have been explored for 1,2,4-oxadiazole synthesis include N,N'-dicyclohexylcarbodiimide (DCC), N-[3-(dimethylamino)propyl]-N'-ethylcarbodiimide (EDC), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net Some studies have also investigated the use of a superbase system like MOH/DMSO (where M can be Li, Na, or K) and the application of microwave energy to facilitate the cyclization of acylamidoxime derivatives. chim.it
Table 1: Comparison of Cyclization Reagents for 1,2,4-Oxadiazole Formation
| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Ethyl Chloroformate | Triethylamine, Xylene, Reflux | Well-established method. newdrugapprovals.orgsciendo.comsci-hub.sechemicalbook.com | Can lead to impurity formation. sci-hub.se |
| Dimethyl Carbonate | Sodium Methoxide, 60-65°C | Can trigger cyclization and transesterification simultaneously. chemicalbook.com | |
| Carbonyldiimidazole (CDI) | DMSO | High yield, simplifies purification. iajpr.comnih.gov | Moisture sensitive. tsijournals.com |
| Boc Anhydride | t-butanol, then DMF at 100°C | Reacts selectively with the NH2 function, reducing impurities. sci-hub.se | |
| PTSA/ZnCl₂ | Acetonitrile (B52724), 1-6 hours | Mild reaction conditions. acs.org | Requires a co-catalyst system. acs.org |
Solvent Effects and Temperature Regimes in Cyclization Reactions
The choice of solvent and the control of temperature are critical parameters in the synthesis of the 1,2,4-oxadiazole ring, influencing reaction rates, yields, and impurity profiles.
Solvent Effects:
Xylene: Often used as a solvent for cyclization reactions, particularly when using chloroformates, typically under reflux conditions. sci-hub.sechemicalbook.com
Dimethyl Sulfoxide (DMSO): A common solvent, especially when using reagents like carbonyldiimidazole. iajpr.com It is also used in combination with bases like sodium bicarbonate for the initial formation of the amidoxime. sci-hub.se The use of a base/DMSO medium can facilitate both O-acylation and ring closing at room temperature. nih.gov
Dimethylformamide (DMF): Used for cyclization at elevated temperatures, for instance, at 100°C when using Boc anhydride. sci-hub.se It is also a suitable solvent for one-pot procedures involving acylation and cyclodehydration. acs.org
Acetonitrile: Employed in reactions catalyzed by PTSA and ZnCl₂. acs.org
Ethanol/Methanol: Commonly used for the initial formation of the amidoxime from the corresponding nitrile. acs.org
Temperature Regimes:
The cyclization step often requires elevated temperatures, such as refluxing in xylene or heating to 100-120°C in DMF. sci-hub.sechemicalbook.comacs.org
However, lower temperatures are sometimes crucial to minimize the formation of impurities. For example, conducting the hydrolysis step below 20°C can minimize the formation of the desethyl impurity.
Maintaining a temperature of 40–45°C during cyclization has been shown to suppress the formation of certain impurities.
Some modern methods aim for room temperature synthesis to make the process more environmentally benign and to accommodate thermosensitive functional groups. mdpi.comnih.gov
Synthetic Route Optimization and Process Chemistry Research
The optimization of the synthetic route for azilsartan and its intermediates is a continuous effort in pharmaceutical process chemistry, aiming for scalability, higher yields, and improved purity profiles.
Identification and Characterization of Process-Related Impurities during Synthesis
The synthesis of azilsartan is prone to the formation of several process-related impurities that can affect the quality and safety of the final active pharmaceutical ingredient (API). According to the International Conference on Harmonisation (ICH) guidelines, any impurity present at a level of 0.15% or higher must be identified and characterized. sci-hub.se
Key process-related impurities include:
Amide Methyl Ester: This impurity can form from the reaction of the BEC methyl ester with ammonia, which can be a by-product of hydroxylamine decomposition at higher temperatures. sciendo.com
Amidoxime Acid iajpr.com
Azilsartan Methyl Ester iajpr.com
Azilsartan Ethyl Ester iajpr.com
Desethyl Azilsartan iajpr.com
Table 2: Key Process-Related Impurities in Azilsartan Synthesis
| Impurity Name | Origin |
|---|---|
| Amide Methyl Ester | Reaction of BEC methyl ester with ammonia from hydroxylamine decomposition. sciendo.com |
| Desethyl Impurity | Cleavage of the ethoxy group during hydrolysis or cyclization. google.comnewdrugapprovals.org |
| Amide Impurity | Premature hydrolysis of the ester group. |
| Congener Amide Methyl Ester | Side reaction during amidoxime formation. sci-hub.se |
| Desethyl Amidoxime Methyl Ester | Side reaction during amidoxime formation. sci-hub.se |
The desethyl impurity is a significant process-related impurity that arises from the cleavage of the ethoxy group in the benzimidazole (B57391) moiety. newdrugapprovals.org Its formation is a concern as it can impair the quality of the product and lead to yield loss. google.com
Formation:
The desethyl impurity can be formed during the cyclization step of the hydroxyamidino compound to the 1,2,4-oxadiazol derivative. google.comgoogle.com
It can also form during the hydrolysis step, particularly when acidic conditions are used for pH adjustment, due to the acid-sensitive nature of the ether linkage. newdrugapprovals.org Some older processes reported the formation of up to 10-12% of the desethyl impurity. google.com
Mitigation Strategies:
Low-Temperature Processing: Conducting the hydrolysis step at temperatures below 20°C and other reaction steps below 40°C can minimize the formation of the desethyl impurity.
Catalyst and Reagent Selection: Using triethylamine as a catalyst can enhance selectivity during esterification. The choice of a "carbonyl" source for the cyclization step at low temperatures is also a key strategy. google.comgoogle.com
Solvent Optimization: Replacing methanol with isopropyl alcohol (IPA) in certain steps can reduce side reactions.
Purification: Developing methods to prepare highly pure intermediates with reduced content of the desethyl impurity, without resorting to column chromatography, is a key aspect of process improvement. google.comgoogle.com The goal is often to reduce the desethyl impurity to less than 0.1%. google.comgoogle.com
Amide Impurity Formation and Control
The primary cause of this impurity is linked to the reaction conditions, particularly the use of a large excess of hydroxylamine hydrochloride (up to 18-25 molar equivalents) and elevated temperatures. sciendo.comacs.org Under these conditions, hydroxylamine has a tendency to decompose, generating ammonia as a byproduct. acs.org The liberated ammonia can then react with the starting BEC methyl ester, leading to the formation of the unwanted amide methyl ester impurity. sciendo.comacs.org The presence of this impurity can be substantial, with some early processes reporting its formation at levels around 50%, which significantly compromises the yield and quality of the final product. newdrugapprovals.org
To address this issue, several control strategies and process modifications have been developed. Research has focused on optimizing reaction parameters to suppress the generation of ammonia and minimize the formation of the amide impurity. researchgate.netiajpr.comresearchgate.net Key strategies include:
Reducing the Molar Ratio of Hydroxylamine: A crucial modification involves using a significantly lower molar equivalent of hydroxylamine hydrochloride (e.g., 5 mole equivalents) compared to the amounts used in earlier methods. acs.orgresearchgate.net This reduces the potential for decomposition and subsequent ammonia generation.
Nitrogen Purging: Actively removing the liberated ammonia from the reaction mixture by maintaining a continuous nitrogen purge has proven effective in preventing its reaction with the starting material. acs.orgiajpr.comresearchgate.net
Alternative Reagents and Bases: The use of aqueous hydroxylamine in place of hydroxylamine hydrochloride has been reported as an effective method to improve both the yield (from 52% to 75%) and purity (97.5% by HPLC) of the amidoxime intermediate. researchgate.netiajpr.com Additionally, the choice of base has been investigated, with alternatives like dipotassium (B57713) hydrogen phosphate (B84403) and sodium bicarbonate being used to control the reaction environment. newdrugapprovals.orgiajpr.com
These improved conditions have successfully increased the yield of the desired amidoxime methyl ester to approximately 80% while maintaining a high purity level of over 95% by HPLC. iajpr.comresearchgate.net
Novel Synthetic Approaches and Patent Landscape Analysis
The synthesis of azilsartan, involving the key this compound intermediate, has been a subject of extensive research, leading to novel synthetic strategies and a competitive patent landscape. The initial synthetic routes, while effective, were plagued by issues of yield and purity, prompting the development of more efficient and commercially viable processes. newdrugapprovals.orglookchem.com
Novel Synthetic Approaches:
Recent advancements have focused on optimizing the cyclization of the amidoxime intermediate and purifying downstream products. One significant improvement involves the step following the amidoxime formation: the cyclization to form the 1,2,4-oxadiazol-5-one ring. Instead of the traditional use of ethyl chloroformate and thermal cyclization in xylene, newer methods employ milder and more efficient cyclizing agents. sciendo.comacs.org Reagents such as dialkyl carbonates (e.g., dimethyl carbonate) and carbonyldiimidazole (CDI) have been successfully used, often resulting in higher yields and purity. researchgate.netiajpr.comacs.orgchemicalbook.com
Furthermore, a novel synthetic pathway for the prodrug azilsartan medoxomil has been developed starting from the amidoxime methyl ester. acs.orgsci-hub.se This route involves protecting the amidoxime group with a trityl group, followed by ester hydrolysis, condensation with medoxomil chloride, deprotection, and final cyclization using disuccinimidyl carbonate (DSC). acs.orgsci-hub.se
Patent Landscape Analysis:
The patent landscape for azilsartan and its intermediates is dominated by the original developer, Takeda Pharmaceuticals, but also includes numerous patents for improved processes from other pharmaceutical companies.
US 5,243,054: This foundational patent by Takeda discloses the initial synthesis of azilsartan. newdrugapprovals.orgnewdrugapprovals.org It describes the reaction of the BEC methyl ester with hydroxylamine hydrochloride and sodium methoxide to form the amidoxime intermediate. newdrugapprovals.org This patent acknowledges the formation of a significant amide impurity (around 50%) under the described conditions. newdrugapprovals.orgnewdrugapprovals.org
WO 2012/139535: This patent application describes an improved synthesis of the amidoxime intermediate by using aqueous hydroxylamine instead of hydroxylamine hydrochloride, which leads to higher yields and purity. researchgate.netlookchem.com
WO 2016/147120: Filed by SMILAX Laboratories Ltd., this application details an improved process for preparing substantially pure azilsartan. A key claim is the use of dipotassium hydrogen phosphate as the base in the reaction of BEC methyl ester with hydroxylamine hydrochloride in a DMSO solvent system to form the amidoxime intermediate, which helps in reducing impurities. newdrugapprovals.orgnewdrugapprovals.org
WO 2012/107814: This application discloses alternative methods for the cyclization step, moving away from chloroformates. It describes the use of other carbonyl sources, such as carbodiimides, to form the oxadiazole ring from the amidoxime intermediate. newdrugapprovals.orgumlub.pl
These patents highlight the key areas of innovation in azilsartan synthesis: controlling impurities during the formation of the amidoxime, and improving the efficiency and safety of the subsequent cyclization step.
Molecular and Preclinical Pharmacological Characterization of Azilsartan Active Moiety Derived from Amidoxime Intermediate
Angiotensin II Type 1 (AT1) Receptor Binding Kinetics and Selectivity
Azilsartan (B1666440) is distinguished from other ARBs by its potent binding affinity and slow dissociation from the AT1 receptor, contributing to its sustained pharmacological action. tandfonline.comnih.gov It is highly selective for the AT1 receptor, with a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor. drugbank.comtandfonline.comfaimallusr.com Some studies have reported this selectivity to be as high as 39,000-fold. nih.gov This high selectivity ensures targeted blockade of the primary receptor responsible for the pressor effects of angiotensin II. wikipedia.orgdrugbank.com
In Vitro Receptor Binding Assays and Dissociation Kinetics
In vitro radioligand binding assays have demonstrated the high affinity of azilsartan for the human AT1 receptor. In these assays, azilsartan inhibited the specific binding of radiolabeled angiotensin II to human AT1 receptors with a 50% inhibitory concentration (IC50) of 2.6 nM. psu.edunih.gov
A key characteristic of azilsartan is its persistent binding and slow dissociation from the AT1 receptor. psu.edufaimallusr.com In washout experiments, where the unbound drug is removed, azilsartan's inhibitory effect on ligand binding persists, with a reported IC50 of 7.4 nM. psu.edunih.gov This contrasts sharply with other ARBs, whose inhibitory effects are significantly diminished after washout. psu.edunih.gov This "superpotent" ability to inhibit angiotensin II binding after washout is attributed to its very slow dissociation rate. tandfonline.comfaimallusr.com Time-course studies have confirmed that azilsartan dissociates from AT1 receptors more slowly than olmesartan (B1677269), telmisartan, and valsartan. tandfonline.comnih.govnih.gov This tight binding and slow dissociation contribute to its insurmountable antagonism and long-lasting effects. faimallusr.compsu.edunih.gov
Furthermore, azilsartan has been identified as an inverse agonist at the AT1 receptor, meaning it can inhibit receptor activity even in the absence of angiotensin II. tandfonline.comnih.govpsu.educaymanchem.com This property may contribute to its pleiotropic effects beyond simple receptor blockade. faimallusr.com
| Compound | IC50 (nM) - Before Washout | IC50 (nM) - After Washout |
|---|---|---|
| Azilsartan | 2.6 | 7.4 |
| Olmesartan | 6.7 | 242.5 |
| Telmisartan | 5.1 | 191.6 |
| Valsartan | 44.9 | >10,000 |
| Irbesartan | 15.8 | >10,000 |
Data sourced from Ojima M, et al. J Pharmacol Exp Ther. 2011. psu.edunih.gov
Comparative Binding Affinity with Other ARBs (Preclinical Models)
Comparative studies have consistently shown azilsartan to be a more potent AT1 receptor blocker than many other available ARBs. nih.gov Its binding affinity (IC50) is lower than that of olmesartan, valsartan, and irbesartan, indicating a stronger binding to the receptor. psu.edunih.gov While its chemical structure is very similar to candesartan (B1668252), it differs by the replacement of candesartan's tetrazole ring with a 5-member oxo-oxadiazole ring. tandfonline.comfaimallusr.comijbcp.com This structural modification is believed to contribute to its unique binding characteristics. tandfonline.com In studies using a bovine adrenal cortical membrane model, azilsartan demonstrated a high binding affinity, comparable to other potent ARBs like candesartan. managedhealthcareexecutive.com
Ligand-Receptor Interaction Mechanisms
The potent and persistent antagonism of azilsartan at the AT1 receptor is underpinned by specific molecular interactions identified through computational and mutagenesis studies.
Molecular Docking and Computational Modeling of AT1 Receptor Interaction
Molecular docking models have revealed that azilsartan interacts with several key amino acid residues within the binding pocket of the AT1 receptor. plos.org The critical residues for this interaction include Tyrosine 113 (Tyr113), Lysine 199 (Lys199), and Glutamine 257 (Gln257). plos.orgnih.govfaimallusr.com
A distinctive feature of azilsartan's interaction is the role of its unique 5-oxo-1,2,4-oxadiazole moiety. nih.govfaimallusr.com This ring forms a stronger hydrogen bond with the Gln257 residue compared to the bond formed by the tetrazole ring of candesartan. nih.govfaimallusr.comresearchgate.net Additionally, the carboxyl group of azilsartan forms a crucial bond with Lys199 in the receptor. plos.org The benzimidazole (B57391) core of the molecule is also considered essential for its activity. evitachem.com
Structural Determinants of Receptor Antagonism
The structural features of azilsartan and its specific interactions with the AT1 receptor are the primary determinants of its potent and insurmountable antagonism. The tight binding and slow dissociation are largely attributed to the strong hydrogen bond between its oxadiazole ring and the Gln257 residue of the receptor. nih.govnih.govfaimallusr.com
This unique binding behavior, which distinguishes it from other ARBs, is also linked to its stronger inverse agonistic activity. nih.govnih.govfaimallusr.comresearchgate.net The combination of high-affinity binding, slow dissociation kinetics, and inverse agonism provides a molecular basis for the potent and long-lasting pharmacological effects observed in preclinical studies. psu.edu
Preclinical In Vitro and In Vivo Studies on RAAS Modulation
Azilsartan effectively modulates the Renin-Angiotensin-Aldosterone System (RAAS) by blocking the actions of angiotensin II. drugbank.com In preclinical studies, azilsartan demonstrated a dose-dependent inhibition of the pressor effects of angiotensin II infusion in various hypertensive animal models, including spontaneously hypertensive rats and renal hypertensive dogs. tandfonline.comfda.gov A single dose was shown to inhibit the maximal pressor effect by approximately 90% at its peak concentration. drugbank.comrxlist.com
The blockade of the AT1 receptor by azilsartan leads to a compensatory increase in plasma renin activity and circulating levels of angiotensin I and angiotensin II. drugbank.comeuropa.eurxlist.com However, this does not overcome the antihypertensive effect of the drug. europa.eu Concurrently, azilsartan administration results in a decrease in plasma aldosterone (B195564) concentrations, which contributes to its blood pressure-lowering effect. drugbank.comrxlist.com
In addition to its primary hemodynamic effects, preclinical studies suggest azilsartan may have other beneficial actions. It has been shown to have an antiproteinuric effect in rat models of overt nephropathy. fda.gov Furthermore, some studies indicate potential pleiotropic effects, such as inhibiting vascular cell proliferation and improving insulin (B600854) sensitivity in animal models, which may not be strictly dependent on AT1 receptor blockade alone. nih.govfaimallusr.comresearchgate.net
Modulation of Angiotensin II-Induced Pressor Response in Animal Models
Preclinical studies in various animal models have consistently demonstrated the potent and long-lasting inhibitory effect of azilsartan on the pressor response induced by angiotensin II. In conscious male Sprague-Dawley rats, a single oral dose of azilsartan medoxomil at 1 mg/kg completely inhibited the pressor response to intravenous angiotensin II at 3 and 7 hours post-dose. managedhealthcareexecutive.com Even at a tenfold lower dose, azilsartan medoxomil achieved 75% and 64% inhibition at 3 and 7 hours, respectively. managedhealthcareexecutive.com
A study comparing azilsartan medoxomil to olmesartan medoxomil in rats showed that azilsartan medoxomil had a more potent and sustained inhibitory effect on angiotensin II-induced pressor responses. nih.govresearchgate.net The inhibitory effects of azilsartan medoxomil were still present 24 hours after oral administration, whereas the effects of olmesartan medoxomil had dissipated. nih.govresearchgate.net The ID50 values, the dose required to inhibit the response by 50%, were 0.12 mg/kg for azilsartan medoxomil and 0.55 mg/kg for olmesartan medoxomil, highlighting the greater potency of azilsartan. nih.govresearchgate.net
Furthermore, in normotensive rats studied 24 hours after an oral dose of 1 mg/kg, azilsartan demonstrated a significantly greater inhibition of the pressor response to intravenous angiotensin II compared to candesartan cilexetil, with almost 100% inhibition for azilsartan versus 65% for candesartan cilexetil. tandfonline.com This sustained and potent blockade of the angiotensin II pressor response underscores the robust antihypertensive potential of azilsartan observed in preclinical models.
Table 1: Inhibition of Angiotensin II-Induced Pressor Response by Azilsartan in Rats
| Animal Model | Azilsartan Medoxomil Dose | Time Post-Dose | Percent Inhibition of Pressor Response | Comparator | Comparator Dose | Percent Inhibition (Comparator) | Reference |
| Sprague-Dawley Rats | 1 mg/kg | 3 hours | 100% | Candesartan | 1 mg/kg | 100% | managedhealthcareexecutive.com |
| Sprague-Dawley Rats | 1 mg/kg | 7 hours | 100% | Candesartan | 1 mg/kg | 92% | managedhealthcareexecutive.com |
| Sprague-Dawley Rats | 0.1 mg/kg | 3 hours | 75% | - | - | - | managedhealthcareexecutive.com |
| Sprague-Dawley Rats | 0.1 mg/kg | 7 hours | 64% | - | - | - | managedhealthcareexecutive.com |
| Normotensive Rats | 1 mg/kg | 24 hours | ~100% | Candesartan Cilexetil | 1 mg/kg | 65% | tandfonline.com |
| Rats | - | 24 hours | Sustained | Olmesartan Medoxomil | - | Disappeared | nih.govresearchgate.net |
| Rats (ID50) | 0.12 mg/kg | - | 50% | Olmesartan Medoxomil | 0.55 mg/kg | 50% | nih.govresearchgate.net |
Impact on Aldosterone Secretion and Renin Activity in Preclinical Systems
Blockade of the AT1 receptor by azilsartan leads to predictable changes in the renin-angiotensin-aldosterone system (RAAS). By inhibiting the negative feedback loop of angiotensin II on renin secretion, azilsartan administration results in increased plasma renin activity and circulating angiotensin II levels. europa.eueuropa.eugeneesmiddeleninformatiebank.nl However, this increase does not overcome the antihypertensive effect of the drug. europa.eueuropa.eugeneesmiddeleninformatiebank.nl
In healthy subjects, single and repeated administration of azilsartan medoxomil led to increased plasma angiotensin I and II concentrations and plasma renin activity, while plasma aldosterone concentrations decreased. edarbi.com This reduction in aldosterone secretion is a key mechanism contributing to the blood pressure-lowering effect of azilsartan, as aldosterone promotes sodium and water retention. faimallusr.compatsnap.com In preclinical safety studies in rats and dogs, increased plasma renin activity and hypertrophy/hyperplasia of the renal juxtaglomerular cells were observed, which are considered class effects of angiotensin II receptor antagonists. europa.eugeneesmiddeleninformatiebank.nl
Investigational Preclinical Pleiotropic Effects and Underlying Molecular Pathways
Beyond its primary role in blood pressure reduction, preclinical research has uncovered a range of potential pleiotropic effects of azilsartan, suggesting broader cardiovascular and metabolic benefits. tandfonline.comdovepress.com These effects appear to be mediated through various molecular pathways, some of which may be independent of AT1 receptor blockade. researchgate.net
Vasculoprotective Mechanisms in Animal Models (e.g., Endothelial Function, Oxidative Stress, Inflammation)
Azilsartan has demonstrated significant vasculoprotective effects in various animal models. In diabetic Goto-Kakizaki (GK) rats, a model of type 2 diabetes, azilsartan medoxomil treatment prevented and reversed cerebrovascular remodeling, characterized by increased media thickness and matrix deposition. nih.gov This was associated with the correction of lower myogenic tone and increased wall thickness and cross-sectional area observed in the diabetic animals. nih.gov Notably, these vasculoprotective effects were independent of changes in blood pressure. nih.gov
Studies have also pointed to the role of azilsartan in modulating oxidative stress and inflammation, key contributors to vascular damage. In Zucker diabetic fatty (ZDF) rats, azilsartan treatment reduced renal oxidative stress, as indicated by a marked reduction in kidney malondialdehyde (MDA) content. oup.com The same study also showed a decrease in renal inflammation, with significant reductions in urinary monocyte chemoattractant protein-1 (MCP-1) excretion and kidney macrophage infiltration. oup.com Furthermore, in a mouse model of hypertension induced by angiotensin II and a high-salt diet, azilsartan suppressed the inflammatory response and reduced oxidative stress. aging-us.com
Cardiac Remodeling and Hypertrophy Attenuation in Preclinical Models
Preclinical evidence strongly suggests that azilsartan can attenuate cardiac remodeling and hypertrophy. In a mouse model of myocardial infarction (MI), both low and high doses of azilsartan attenuated cardiac remodeling, as evidenced by suppressed enlargement of the left ventricular end-diastolic diameter (LVEDd) and improvement in fractional shortening (FS). jst.go.jpnih.gov Interestingly, the low dose of azilsartan exerted these beneficial effects without lowering blood pressure, suggesting a direct effect on the cardiac renin-angiotensin system. jst.go.jp Histological examination confirmed that azilsartan attenuated infarct size and fibrotic changes in the heart. jst.go.jp
In obese, insulin-resistant mice subjected to left ventricular pressure overload, azilsartan medoxomil treatment led to reduced left ventricular wall thickness and hypertrophy, resulting in increased cardiac output compared to controls. dovepress.com Similarly, in a model of angiotensin II-induced hypertension, azilsartan treatment prevented cardiac hypertrophy. faimallusr.com
Table 2: Effects of Azilsartan on Cardiac Remodeling in a Mouse Model of Myocardial Infarction
| Treatment Group | Change in LVEDd | Change in FS | Change in Interventricular Septum Thickness | Blood Pressure Effect | Reference |
| Control (Saline) | Increased | Decreased | Thinned | - | jst.go.jp |
| Low Dose Azilsartan | Attenuated Increase | Improved | Attenuated Thinning | No Change | jst.go.jp |
| High Dose Azilsartan | Attenuated Increase | Improved | Attenuated Thinning | Decreased | jst.go.jp |
Renoprotective Mechanisms (e.g., Proteinuria Reduction) in Animal Studies
Azilsartan has shown potent renoprotective effects in various preclinical models of kidney disease. In Wistar fatty rats, azilsartan medoxomil demonstrated more potent antiproteinuric effects than olmesartan medoxomil. nih.gov Similarly, in rats with overt nephropathy, azilsartan exhibited an antiproteinuric effect. fda.gov
In Zucker diabetic fatty (ZDF) rats, a model of diabetic nephropathy, treatment with azilsartan medoxomil resulted in marked reductions in proteinuria, albuminuria, nephrinuria, and glomerular injury. oup.com These renoprotective effects were attributed to both the antihypertensive action and the preservation of vascular endothelial function. oup.com A study comparing azilsartan to olmesartan in a rat model of nephropathy found azilsartan to be superior in reducing albuminuria. tandfonline.com
Furthermore, in a mouse model of hypertension, azilsartan treatment reversed the increase in urinary albumin excretion. nih.gov This was associated with the preservation of the expression of occludin, a tight junction protein crucial for the renal filtration barrier. nih.gov
Effects on Gene Expression and Intracellular Biochemical Pathways (e.g., PPAR-γ) in Preclinical Settings
The pleiotropic effects of azilsartan appear to be mediated, in part, through its influence on various gene expression and intracellular signaling pathways, including the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway. In cultured 3T3-L1 preadipocytes, azilsartan enhanced adipogenesis and increased the expression of genes encoding PPARα, PPARδ, leptin, adipsin, and adiponectin to a greater extent than valsartan. researchgate.netfaimallusr.com
While some studies suggest that azilsartan does not directly activate PPAR-γ in cell-based transactivation assays, it has been shown to increase PPAR-γ gene expression in the adipose tissue of a mouse model of type II diabetes. faimallusr.comnih.govcalstate.edu This suggests an indirect mechanism of action on PPAR-γ. In a murine model of myocardial ischemia-reperfusion injury, the cardioprotective effects of azilsartan, including antioxidant, anti-apoptotic, and anti-inflammatory actions, were reversed by a specific PPAR-γ antagonist, indicating the involvement of this pathway. researchgate.net
In human renal glomerular endothelial cells, azilsartan prevented the angiotensin II/high-salt-induced reduction in Krüppel-like factor 2 (KLF2), a transcription factor with anti-inflammatory and endothelial-protective properties. nih.gov Azilsartan has also been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) in vascular smooth muscle cells. researchgate.netfaimallusr.com
Metabolism and Pharmacokinetics of Azilsartan and Its Amidoxime Precursor Preclinical Focus
Prodrug Hydrolysis Mechanism: Azilsartan (B1666440) Medoxomil to Azilsartan
Azilsartan medoxomil is an orally administered prodrug that is rapidly and completely hydrolyzed to its active moiety, azilsartan, during absorption in the gastrointestinal tract. edarbi.comdrugs.comfda.govhres.cajournalijar.comnih.gov This conversion is so efficient that the prodrug, azilsartan medoxomil, is not detected in plasma following oral administration. nih.govcentaurpharma.comnih.gov
Enzymatic Hydrolysis Pathways (e.g., Esterases, Carboxymethylenebutenolidase) in Preclinical Tissues
The hydrolysis of azilsartan medoxomil to the active azilsartan is facilitated by esterases. edarbi.comfda.goveuropa.euefda.gov.et In vitro studies have identified carboxymethylenebutenolidase as a key enzyme involved in this hydrolysis within the intestine and liver. europa.euefda.gov.eteuropa.eueuropa.eu In addition to carboxymethylenebutenolidase, plasma esterases also play a role in the conversion of azilsartan medoxomil to azilsartan. europa.euefda.gov.eteuropa.eueuropa.eu The involvement of multiple esterase pathways is thought to minimize the potential for drug interactions related to this activation step. nih.gov
Factors Influencing Prodrug Activation Kinetics
The conversion of azilsartan medoxomil to azilsartan is a rapid process, with peak plasma concentrations of azilsartan being reached within 1.5 to 3 hours after oral administration. centaurpharma.comeuropa.eueuropa.eueuropa.eueuropa.euwikipedia.org The bioavailability of azilsartan is approximately 60%, and this is not affected by the presence of food. centaurpharma.comeuropa.eueuropa.eueuropa.eu While some orally administered prodrugs can undergo unfavorable enzymatic or hydrolytic conversion in the gastrointestinal tract, the design of azilsartan medoxomil allows for efficient activation. rsc.org
Metabolite Identification and Characterization
Once formed, azilsartan is further metabolized into two primary, but pharmacologically inactive, metabolites. drugs.comcentaurpharma.comwikipedia.orgdrugbank.combauschhealth.camedscape.comuscjournal.com
Major and Minor Metabolite Pathways (e.g., O-dealkylation, Decarboxylation)
The primary metabolic pathways for azilsartan are O-dealkylation and decarboxylation.
Metabolite M-II : This is the major metabolite in plasma and is formed through O-dealkylation. drugs.comcentaurpharma.comeuropa.eunih.goveuropa.eudrugbank.combauschhealth.camedscape.comuscjournal.comdovepress.com Systemic exposure to M-II is approximately 50% of that of azilsartan. drugs.comcentaurpharma.comeuropa.eubauschhealth.ca
Metabolite M-I : This is the minor metabolite and is formed via decarboxylation. drugs.comcentaurpharma.comeuropa.eunih.goveuropa.eudrugbank.combauschhealth.camedscape.comuscjournal.comdovepress.com Systemic exposure to M-I is less than 1% of that of azilsartan. drugs.comcentaurpharma.comeuropa.eubauschhealth.ca
Following a radiolabeled oral dose of azilsartan medoxomil, approximately 55% of the radioactivity is recovered in the feces and 42% in the urine, with 15% of the dose excreted as unchanged azilsartan in the urine. centaurpharma.comeuropa.eueuropa.euwikipedia.orgdovepress.com The elimination half-life of azilsartan is approximately 11 hours. centaurpharma.comeuropa.eueuropa.euwikipedia.orgdovepress.com
Enzyme Systems Involved in Azilsartan Biotransformation (e.g., CYP2C9, CYP2C8, CYP2B6)
The biotransformation of azilsartan into its metabolites is primarily carried out by the cytochrome P450 (CYP) enzyme system. longdom.orgijpcbs.comnih.govdynamed.com
CYP2C9 : This is the major enzyme responsible for the metabolism of azilsartan, specifically in the formation of the major metabolite, M-II, through O-dealkylation. drugs.comcentaurpharma.comeuropa.eunih.goveuropa.euwikipedia.orgdrugbank.combauschhealth.causcjournal.comnih.govfrontiersin.orgdovepress.com
CYP2C8 and CYP2B6 : These enzymes are involved to a lesser extent, mediating the formation of the minor metabolite, M-I, through decarboxylation. drugbank.comfrontiersin.orgdovepress.com
While a range of CYP enzymes are capable of metabolizing azilsartan, CYP2C9 demonstrates the highest activity in forming M-II, and CYP2C8 is most active in forming M-I. nih.gov
Preclinical Pharmacokinetic Profiling
The preclinical pharmacokinetic profile of azilsartan medoxomil and its active metabolite, azilsartan, has been characterized in various animal models. Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to azilsartan in the gastrointestinal tract and during absorption. tandfonline.comhpra.ie Following oral administration, the parent drug, azilsartan medoxomil, is not detectable in plasma. drugbank.comnih.gov
The absolute bioavailability of azilsartan is estimated to be approximately 60%. drugbank.comnih.gov Peak plasma concentrations of azilsartan are typically reached within 1.5 to 3 hours after oral administration of azilsartan medoxomil. tandfonline.comcentaurpharma.com Steady-state concentrations of azilsartan are achieved within five days of repeated once-daily dosing, with no accumulation observed in the plasma. drugbank.comnih.gov
Studies in rats have shown that a minimal amount of radiolabelled azilsartan crosses the blood-brain barrier. drugbank.comnih.govcentaurpharma.com However, some research suggests that azilsartan may have limited permeability across the blood-brain barrier. rsc.org One study in diabetic mice demonstrated that azilsartan treatment could reverse increased blood-brain barrier permeability. nih.gov
Azilsartan has been shown to cross the placental barrier in pregnant rats and is distributed to the fetus. drugbank.comnih.govcentaurpharma.comfda.govbauschhealth.ca After a single oral administration of [14C]TAK-491 (azilsartan medoxomil) to pregnant rats, radioactivity was detected in fetal plasma and tissues, with the time to reach maximum concentration being delayed compared to maternal plasma. fda.gov Azilsartan is also excreted in the milk of lactating rats. fda.govbauschhealth.ca
The volume of distribution for azilsartan is approximately 16 liters. drugbank.comnih.govcentaurpharma.com
Interactive Data Table: Distribution of Azilsartan in Animal Models
| Species | Tissue/Barrier | Finding | Source(s) |
| Rat | Blood-Brain Barrier | Minimal penetration of radiolabelled drug. | drugbank.comnih.govcentaurpharma.com |
| Mouse (diabetic) | Blood-Brain Barrier | Reversed hyperglycemia-induced hyperpermeability. | nih.gov |
| Rat | Placenta | Crossed the placental barrier and distributed to the fetus. | drugbank.comnih.govcentaurpharma.comfda.govbauschhealth.ca |
| Rat (lactating) | Milk | Excreted into the milk. | fda.govbauschhealth.ca |
In preclinical species, as in humans, azilsartan is highly bound to plasma proteins, with binding exceeding 99%, primarily to serum albumin. drugbank.comcentaurpharma.combauschhealth.ca This high degree of protein binding is constant at plasma concentrations well above those achieved with recommended doses. drugbank.comcentaurpharma.comeuropa.eu The extensive binding limits the distribution of azilsartan into blood cells in both animals and humans. fda.gov
The elimination of azilsartan occurs through both renal and biliary pathways. Following oral administration of radiolabeled azilsartan medoxomil in rats and dogs, the majority of the radioactivity was recovered in the feces, accounting for 95.0% and 96.8% of the dose, respectively, over a 120-hour period. fda.gov This indicates that biliary excretion is a major elimination route in these species.
In a study with bile duct-cannulated rats receiving an intraduodenal dose of [14C]azilsartan medoxomil, 32.8% of the administered radioactive dose was excreted into the bile within 24 hours. fda.gov During the same period, 2.8% was excreted in the urine and 37.4% in the feces. fda.gov
In humans, after an oral dose of 14C-labeled azilsartan medoxomil, approximately 55% of the radioactivity was recovered in the feces and about 42% in the urine. drugbank.comcentaurpharma.comeuropa.eu About 15% of the dose excreted in the urine was unchanged azilsartan. drugbank.comcentaurpharma.comeuropa.eu The renal clearance of azilsartan is approximately 2.3 mL/min. drugbank.comcentaurpharma.comeuropa.eu The elimination half-life of azilsartan is approximately 11 hours. tandfonline.comdrugbank.comcentaurpharma.com
Interactive Data Table: Excretion of Azilsartan in Preclinical Models
| Species | Route of Administration | % of Dose in Feces (Time) | % of Dose in Bile (Time) | % of Dose in Urine (Time) | Source(s) |
| Rat | Oral | 95.0% (120 hours) | - | - | fda.gov |
| Dog | Oral | 96.8% (120 hours) | - | - | fda.gov |
| Rat (bile duct-cannulated) | Intraduodenal | 37.4% (24 hours) | 32.8% (24 hours) | 2.8% (24 hours) | fda.gov |
Physiologically based pharmacokinetic (PBPK) models are computational tools that simulate the absorption, distribution, metabolism, and excretion of drugs in the body. plos.orgvietnamjournal.ru These models can be developed in animal species and then scaled to predict human pharmacokinetics, potentially reducing the number of animals used in research. vietnamjournal.ru
A pharmacokinetic-pharmacodynamic (PK-PD) model was developed for azilsartan medoxomil in spontaneously hypertensive rats to describe the time course of its blood pressure-lowering effects. science.govnih.gov This model successfully simulated the synergistic antihypertensive interaction between azilsartan and chlorthalidone. nih.gov While the development of a full PBPK model for azilsartan in animals has been mentioned in the context of scaling to human models, specific details on a comprehensive animal PBPK model for azilsartan are not extensively available in the provided search results. researchgate.netresearchgate.net The existing PK-PD models in rats provide a foundation for understanding the dose-response relationship and can inform the development of more complex PBPK models. science.govnih.gov
Structure Activity Relationship Sar Studies and Molecular Design
SAR of the Benzimidazole-Oxadiazole Core
The 5-oxo-1,2,4-oxadiazole ring, formed from the azilsartan (B1666440) amidoxime (B1450833) precursor, is a key distinguishing feature of azilsartan compared to other ARBs like candesartan (B1668252), which possess a tetrazole ring. nih.govnih.gov This oxadiazole ring serves as a bioisosteric replacement for the tetrazole group, offering enhanced lipophilicity which can contribute to improved bioavailability. nih.govacs.org Studies have shown that the oxadiazole ring engages in strong hydrogen bonding with Gln257 in the AT1 receptor, an interaction that is considered stronger than the corresponding interaction of candesartan's tetrazole ring. nih.govnih.govfaimallusr.com This robust interaction is believed to contribute to azilsartan's potent and sustained antihypertensive effects. ntnu.noresearchgate.net
Influence of Substituents on AT1 Receptor Binding and Antagonistic Activity
The various substituents attached to the core structure of azilsartan play distinct roles in its interaction with the AT1 receptor:
Carboxylic Acid Group: The carboxylic acid group at the 7-position of the benzimidazole (B57391) ring is essential for activity. ntnu.no It forms a critical interaction with Lys199 in the AT1 receptor, anchoring the molecule in the binding pocket. ntnu.nonih.gov The removal of this group, as in the derivative azilsartan-7H, results in a loss of ability to block Ang II-induced receptor activation. nih.gov
Ethoxy Group: An ethoxy group at the 2-position of the benzimidazole nucleus is favorable. ntnu.no This alkyl or alkoxy substituent of appropriate length supports binding. ntnu.no
Biphenyl (B1667301) Moiety: The biphenyl group attached to the nitrogen of the benzimidazole core is crucial for achieving high affinity for the AT1 receptor. ntnu.no This part of the molecule is thought to interact with hydrophobic pockets within the receptor. wikipedia.org
The following table summarizes the key interactions between azilsartan's functional groups and the AT1 receptor residues:
| Azilsartan Moiety | Interacting AT1 Receptor Residue | Type of Interaction | Significance |
|---|---|---|---|
| 5-oxo-1,2,4-oxadiazole ring | Gln257, Arg167 | Hydrogen Bonding | Contributes to potent and sustained antagonism. taylorandfrancis.comnih.govfaimallusr.com |
| Carboxylic acid (C7-position) | Lys199 | Ionic Interaction | Essential for anchoring the molecule and for inverse agonist activity. ntnu.nonih.gov |
| Biphenyl group | Tyr113, Hydrophobic Pockets | Hydrophobic Interactions | Crucial for high-affinity binding. ntnu.nonih.govwikipedia.org |
Design and Synthesis of Azilsartan Analogues and Derivatives for Enhanced Properties
The development of azilsartan involved the strategic design and synthesis of various analogues to optimize its pharmacological profile. A key innovation was the replacement of the traditional tetrazole ring with the 5-oxo-1,2,4-oxadiazole ring. mdpi.com This modification aimed to enhance properties such as lipophilicity and receptor binding affinity. nih.govacs.org
Research has explored various synthetic routes to improve yield and purity. iajpr.comresearchgate.net For instance, different methods for the cyclization of the amidoxime intermediate have been investigated, including the use of ethyl chloroformate or carbonyldiimidazole. iajpr.comsciendo.com The synthesis of azilsartan medoxomil, the prodrug form, involves the esterification of azilsartan to improve its oral bioavailability.
Studies on related benzimidazole derivatives have also shed light on SAR. For example, the introduction of different substituents at the 5- and 6-positions of the benzimidazole ring has been shown to modulate anti-inflammatory activity, a related biological effect. nih.gov Specifically, electron-withdrawing groups at these positions sometimes lead to more potent activity. nih.gov While not directly on azilsartan, these studies contribute to the broader understanding of how the benzimidazole scaffold can be modified.
The table below presents data on the inhibitory concentrations (IC50) of azilsartan and other ARBs, highlighting the potency of azilsartan.
| Compound | IC50 (nM) for AT1 Receptor Binding | IC50 (nM) after Washout |
|---|---|---|
| Azilsartan | 2.6 | 7.4 |
| Olmesartan (B1677269) | 6.7 | 242.5 |
| Telmisartan | 5.1 | 191.6 |
| Irbesartan | 15.8 | >10000 |
| Valsartan | 44.9 | >10000 |
Data sourced from radioligand binding studies. psu.edu
Computational Chemistry Approaches to SAR Elucidation
Computational methods have been instrumental in understanding the SAR of azilsartan and guiding the design of new analogues.
Molecular Docking: Docking simulations have been used to model the interaction of azilsartan with the AT1 receptor. nih.govmdpi.com These models have visually confirmed the key interactions, such as the hydrogen bond between the oxadiazole ring and Gln257, and the interaction of the carboxyl group with Lys199. nih.govnih.gov Docking studies have also helped to rationalize the higher potency of azilsartan compared to other ARBs by revealing stronger binding interactions. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies have been performed on benzimidazole derivatives to correlate their structural features with their biological activity. researchgate.netmdpi.com These models use statistical methods to identify which physicochemical properties (like steric and electronic features) are important for activity. researchgate.net For instance, a k-nearest neighbor molecular field analysis (kNN-MFA) approach has been used to develop QSAR models for 2-alkylbenzimidazole derivatives, providing insights into the effects of different substituents. researchgate.net While not always performed on azilsartan itself, these studies on related compounds provide a framework for predicting the activity of new analogues. jddtonline.inforesearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding and the conformational changes that may occur. nih.gov Studies on ARBs have used MD simulations to further evaluate binding affinities and the stability of the interactions identified through docking. nih.gov
These computational approaches, in conjunction with experimental data, provide a detailed picture of the SAR of the azilsartan chemical class, facilitating the rational design of new and potentially improved antihypertensive agents. wjpmr.comwu.ac.th
Future Research Directions and Translational Perspectives Preclinical
Exploration of Azilsartan (B1666440) Amidoxime (B1450833) as a Building Block for Novel Chemical Entities
Azilsartan amidoxime is a pivotal intermediate in the synthesis of azilsartan, primarily serving as the precursor to the 5-oxo-1,2,4-oxadiazole ring, a key structural moiety for the drug's activity. The synthesis involves the transformation of a nitrile group into the amidoxime, which is then cyclized. acs.orgumlub.pl This reactive nature of the amidoxime group makes it a versatile building block for creating a variety of heterocyclic compounds beyond the specific structure of azilsartan.
The amidoxime functional group is well-established in heterocyclic chemistry as a precursor for the synthesis of 1,2,4-oxadiazoles. nih.gov Future research could explore the reaction of this compound with a diverse range of carboxylic acids or their derivatives to generate a library of novel 1,2,4-oxadiazole (B8745197) analogs. These new chemical entities could be screened for a wide array of biological activities, leveraging the core benzimidazole (B57391) and biphenyl (B1667301) structure of azilsartan, which is known to interact with biological targets.
Moreover, amidoximes can be utilized to synthesize other heterocyclic systems, such as imidazoles, pyrimidines, and 1,2,4-oxadiazines. nih.gov By exploring different cyclization strategies and reaction partners with this compound, medicinal chemists could generate novel scaffolds with potential therapeutic applications in various disease areas, including but not limited to cardiovascular disorders.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| Methyl l-[(2'cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole -7-carboxylate | Hydroxylamine (B1172632) hydrochloride | This compound (intermediate) | Amidoxime formation |
| This compound | Ethyl chloroformate | Azilsartan methyl ester | Cyclization (to 1,2,4-oxadiazole) |
| This compound | Various carboxylic acids | Novel 1,2,4-oxadiazole derivatives | Potential future synthesis |
Investigation of New Therapeutic Applications for Azilsartan Beyond Primary AT1 Receptor Blockade (Preclinical)
Currently, there is no direct preclinical research investigating novel therapeutic applications of this compound itself. Its primary significance lies in its role as a synthetic intermediate. However, extensive preclinical research has been conducted on its final product, azilsartan, revealing potential therapeutic effects beyond its primary function as an angiotensin II type 1 (AT1) receptor blocker. frontiersin.orgresearchgate.net
Preclinical studies on azilsartan have suggested pleiotropic effects, including beneficial impacts on insulin (B600854) sensitivity, pro-atherosclerotic pathways, and endothelial function. frontiersin.org These findings in animal models suggest that the core structure, which is largely established at the this compound stage, may possess inherent properties that could be explored. Future preclinical studies could, therefore, investigate whether this compound exhibits any independent biological activity or if it can be modified to enhance these non-AT1 receptor-mediated effects. Such investigations would be foundational, starting with in vitro binding and functional assays against a panel of cardiovascular and metabolic targets.
Advanced Preclinical Modeling for RAAS-Related Pathologies
Advanced preclinical models are crucial for understanding the pathophysiology of the Renin-Angiotensin-Aldosterone System (RAAS) and for testing new therapeutic agents. nih.gov While these models have been extensively used for azilsartan, there is no evidence of their specific application to study the direct effects of this compound. The focus remains on the pharmacologically active end-product.
A variety of preclinical models are available to study RAAS-related conditions:
Genetically Engineered Mouse Models: Transgenic mice that overexpress components of the RAAS (e.g., renin or angiotensinogen) or knockout models lacking specific receptors (e.g., AT1R) are instrumental in dissecting the role of this system in hypertension and organ damage. nih.govahajournals.org
Surgical and Pharmacological Models: Models such as the two-kidney, one-clip (2K1C) model of renovascular hypertension or chronic angiotensin II infusion are used to mimic specific hypertensive states. nih.govspandidos-publications.com
Organoid Models: The development of kidney organoids from human pluripotent stem cells offers a promising in vitro platform to model kidney diseases and study the effects of compounds on human kidney tissue in a more complex, three-dimensional environment. frontiersin.orgnih.govleoriella.comselectscience.netfrontiersin.org
Future research could potentially use these models to screen for any off-target or unexpected biological activities of this compound, particularly in high-throughput organoid systems, to ensure it is indeed an inert intermediate or to uncover novel biological functions.
Development of Novel Analytical Techniques for Trace Impurities and Metabolites
This compound is considered a process-related impurity in the manufacturing of azilsartan medoxomil. Therefore, sensitive and specific analytical methods are essential for its detection and quantification to ensure the quality and purity of the final drug product.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for this purpose. nih.govjyoungpharm.org Stability-indicating HPLC methods have been developed to separate azilsartan medoxomil from its potential impurities, including the amidoxime intermediate. jyoungpharm.org These methods are crucial for routine quality control and for analyzing the drug under stress conditions (e.g., acid, base, oxidation) to identify degradation products. nih.gov
Future research in this area will likely focus on:
Increasing Sensitivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) to detect even trace amounts of this compound.
Greener Analytical Methods: Implementing more environmentally friendly techniques that reduce solvent consumption and use less hazardous chemicals.
Advanced Hyphenated Techniques: Utilizing techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) for more rapid and definitive characterization of impurities. researchgate.net
| Technique | Application | Key Features |
|---|---|---|
| Reverse Phase-HPLC (RP-HPLC) | Quantification of impurities in bulk drug and formulations. | Stability-indicating, precise, and accurate. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and characterization of impurities and degradation products. | High specificity and sensitivity, provides structural information. |
| Ultra-Performance Liquid Chromatography (UPLC) | Rapid determination of potential impurities. | Faster run times and higher resolution compared to conventional HPLC. researchgate.net |
Application of Artificial Intelligence and Machine Learning in Azilsartan Research (e.g., Synthetic Route Prediction, SAR Modeling)
The application of Artificial Intelligence (AI) and Machine Learning (ML) in pharmaceutical research is a rapidly growing field, but there is no specific published research on its direct application to this compound. However, these computational tools have significant potential in the context of azilsartan synthesis and development.
Synthetic Route Prediction: AI-powered retrosynthesis tools can propose novel and more efficient synthetic routes for azilsartan, potentially identifying alternative ways to synthesize or utilize the this compound intermediate. This could lead to more cost-effective and environmentally friendly manufacturing processes.
Impurity Prediction: Machine learning models can be trained to predict the formation of impurities during a chemical reaction based on starting materials, reagents, and reaction conditions. Such models could be applied to the synthesis of azilsartan to better understand and control the levels of residual this compound and other byproducts.
Structure-Activity Relationship (SAR) Modeling: While SAR studies have not been performed on this compound due to its role as an intermediate, ML models are extensively used to understand the relationship between the chemical structure of molecules and their biological activity. nih.govnih.govcas.org If a library of compounds were to be synthesized from this compound as described in section 7.1, ML-driven QSAR (Quantitative Structure-Activity Relationship) models could be employed to guide the design of more potent and selective molecules. These models can identify key molecular features that contribute to the desired biological effect, thereby accelerating the drug discovery process. nih.govdigitellinc.com
Q & A
Q. What are the primary solubility challenges associated with Azilsartan Amidoxime, and how are they addressed in formulation studies?
this compound exhibits poor aqueous solubility, leading to low bioavailability. Methodological approaches to enhance solubility include solid dispersion techniques using hydrophilic carriers like Soluplus®. A 3² factorial design is employed to optimize variables such as drug-to-carrier ratio (e.g., 35–45 mg Azilsartan and 40–80 mg Soluplus®), with responses including solubility (µg/mL) and dissolution rate (% drug released in 30 minutes). Solvent evaporation is a common preparation method, ensuring homogeneity and stability .
Q. Which analytical methods are validated for assessing this compound purity and related substances?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for purity analysis. Stability-indicating methods with UV detection (e.g., 254 nm) are validated under forced degradation conditions (acid/base hydrolysis, oxidation). For example, mobile phases like acetonitrile-phosphate buffer (pH 3.0) achieve separation of degradation products, with retention times <10 minutes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) further identifies impurities at trace levels (LOQ: 0.05–0.1 µg/mL) .
Advanced Research Questions
Q. How can a 3² factorial design optimize this compound solid dispersions?
A 3² factorial design systematically evaluates independent variables (e.g., drug and polymer concentrations) and their interactions. For this compound, responses like solubility and dissolution are modeled using polynomial equations to identify optimal ratios. Statistical tools (ANOVA, response surface plots) validate model significance (p < 0.05). For instance, ASD-5 (40 mg Azilsartan + 60 mg Soluplus®) showed 98.2% dissolution in pH 4.5 media, outperforming pure drug (32.5%) .
Q. What methodological considerations are critical for validating simultaneous estimation of this compound with co-administered drugs?
RP-HPLC methods for drug combinations (e.g., this compound + Cilnidipine) require validation of specificity (resolution >2.0), linearity (R² >0.999), and precision (%RSD <2%). Mobile phase optimization (e.g., methanol:water 75:25 v/v) and column selection (C18, 250 mm × 4.6 mm) ensure baseline separation. For example, this compound and Cilnidipine retention times of 3.8 and 6.2 minutes, respectively, enable quantification in bulk and dosage forms .
Q. How do spectroscopic techniques elucidate the coordination chemistry of this compound?
X-ray photoelectron spectroscopy (XPS) reveals binding energy shifts in functional groups. For example, the amidoxime (-C=N-) group shows C1s binding energy at 286.14 eV, shifting to 286.09 eV upon coordination with Eu(III). Infrared (IR) spectroscopy confirms hydrogen bonding via O-H stretching (3200–3500 cm⁻¹) and C=N vibrations (1640 cm⁻¹). These techniques validate structural interactions critical for drug stability and activity .
Q. How do researchers resolve contradictions in dissolution data across different media for this compound?
Dissolution variability (e.g., 85% in pH 1.0 vs. 45% in water) is addressed through media optimization. For instance, adding surfactants (0.2–0.4% SDS) enhances sink conditions. Paddle method (50 rpm) in pH 4.5 with 0.4% SDS is recommended for biorelevance. Data normalization (e.g., similarity factor f₂ >50) ensures consistency across batches during quality-by-design (QbD) approaches .
Q. What distinguishes this compound from other angiotensin II receptor blockers (ARBs) in preclinical studies?
Comparative studies highlight Azilsartan's higher AT1 receptor affinity (IC₅₀: 0.3 nM vs. 1.3 nM for Losartan) and prolonged receptor dissociation. In hypertensive models, it reduces systolic BP by 25–30 mmHg versus placebo (p < 0.001). Methodologically, radioligand binding assays and telemetric BP monitoring in rodents are used to validate efficacy .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?
- Feasibility: Ensure access to validated analytical tools (e.g., LC-MS) and sufficient API quantities.
- Novelty: Investigate understudied areas like metabolite profiling or polymorphic forms.
- Ethics: Adhere to ICH guidelines for animal/human studies (e.g., IRB approval for clinical trials).
- Relevance: Align with unmet needs, such as pediatric hypertension formulations .
Q. What protocols ensure reproducibility of this compound synthesis and characterization?
- Synthesis: Document reaction conditions (temperature, catalyst) and purification steps (recrystallization solvents).
- Characterization: Include NMR (¹H/¹³C), HPLC purity (>99.5%), and XRD for crystallinity.
- Data Reporting: Follow CONSORT or STROBE guidelines for clinical/preclinical studies, respectively .
Tables for Key Experimental Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Soluplus® concentration | 60–80 mg | |
| Dissolution media (pH 4.5) | 0.4% SDS | |
| RP-HPLC retention time | 3.8–6.2 minutes | |
| XPS C1s binding energy | 286.09–286.14 eV |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
